Cbz-DL-His-DL-Trp-OH
Description
Cbz-DL-His-DL-Trp-OH is a synthetic dipeptide derivative in which the histidine (His) and tryptophan (Trp) residues are protected by a carbobenzyloxy (Cbz) group. The "DL" designation indicates the racemic mixture of both D- and L-stereoisomers at the chiral centers of the amino acids. This compound is primarily utilized in peptide synthesis as an intermediate, where the Cbz group acts as a protective moiety for the amino terminus during coupling reactions. Its structural complexity arises from the presence of two aromatic residues (His and Trp), which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5/c31-23(29-22(24(32)33)10-17-12-27-20-9-5-4-8-19(17)20)21(11-18-13-26-15-28-18)30-25(34)35-14-16-6-2-1-3-7-16/h1-9,12-13,15,21-22,27H,10-11,14H2,(H,26,28)(H,29,31)(H,30,34)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINLNSVUUQVSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-HIS-TRP-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, histidine, to a resin. The amino group of histidine is protected by a carbobenzyloxy (Cbz) group to prevent unwanted reactions. The second amino acid, tryptophan, is then coupled to the histidine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final product is cleaved from the resin and deprotected to yield Z-HIS-TRP-OH .
Industrial Production Methods: Industrial production of Z-HIS-TRP-OH follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers allows for the efficient and high-throughput production of this compound. The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by cleavage and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Z-HIS-TRP-OH can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form hydroxytryptophan derivatives.
Reduction: The imidazole ring of histidine can be reduced under specific conditions.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Hydroxytryptophan derivatives.
Reduction: Reduced histidine derivatives.
Substitution: Various peptide derivatives depending on the nucleophile used.
Scientific Research Applications
Z-HIS-TRP-OH has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development and biomarker discovery.
Industry: Utilized in the production of peptide-based drugs and biotechnological products
Mechanism of Action
The mechanism of action of Z-HIS-TRP-OH involves its interaction with specific molecular targets and pathways. The histidine residue can participate in hydrogen bonding and metal coordination, while the tryptophan residue can engage in π-π interactions and hydrophobic interactions. These interactions enable Z-HIS-TRP-OH to modulate enzymatic activity and influence various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
TPSA (Total Polar Surface Area) for this compound is inferred from the combined polar groups of His and Trp.
Key Research Findings
Stereochemical Impact : Racemic mixtures like this compound often exhibit different crystallization behaviors compared to enantiomerically pure analogs (e.g., Cbz-D-Trp-OH). This can affect purification yields in peptide synthesis .
Functional Group Interactions : The imidazole group in His (absent in Z-DL-Pro-OH and Cbz-D-Trp-OH) enables coordination with metal ions, suggesting applications in catalytic peptides or biosensors .
Stability and Solubility : Cbz-D-Trp-OH’s low solubility (-3.1 Log S) contrasts with the moderate solubility predicted for this compound, highlighting the role of additional polar groups in enhancing solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
